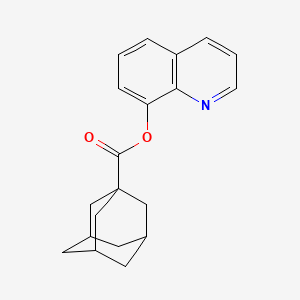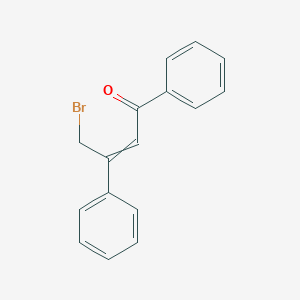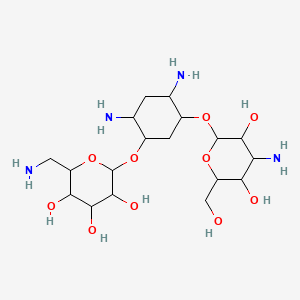
Dipropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropionamide, also known as N,N’-dipropionamide, is a chemical compound with the molecular formula C6H11NO2. It is an amide derivative of propionic acid and is known for its various industrial applications. This compound is primarily used as an additive in high-temperature lubricants, metalworking fluids, and metal forming oils due to its excellent anti-wear and anti-corrosion properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipropionamide can be synthesized through several methods. One common method involves the reaction of dipropylamine with an excess of propionyl chloride under alkaline conditions . Another method involves the reaction of ethylene and carbon monoxide in the presence of a catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are combined under controlled conditions. The process often involves the use of catalysts to increase the reaction rate and yield. The final product is then purified through distillation or crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dipropionamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can undergo substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Propionic acid derivatives.
Reduction: Propylamine derivatives.
Substitution: Various substituted amides depending on the reagents used.
Applications De Recherche Scientifique
Dipropionamide has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and protein interactions.
Medicine: Investigated for its potential use in drug formulations and as a stabilizer for pharmaceutical compounds.
Industry: Utilized as an additive in lubricants, resins, and rubber to enhance their properties
Mécanisme D'action
The mechanism of action of dipropionamide involves its interaction with molecular targets and pathways. In industrial applications, this compound acts as a lubricant additive by forming a protective film on metal surfaces, reducing friction and wear. In biological systems, it can interact with enzymes and proteins, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: An amide derivative of propionic acid with similar chemical properties.
N,N’-Dimethylpropionamide: A derivative with two methyl groups attached to the nitrogen atoms.
N,N’-Diethylpropionamide: A derivative with two ethyl groups attached to the nitrogen atoms.
Uniqueness
Dipropionamide is unique due to its specific structure, which provides excellent anti-wear and anti-corrosion properties. Its ability to form stable films on metal surfaces makes it particularly valuable in industrial applications compared to other similar compounds .
Propriétés
Numéro CAS |
6050-26-6 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
N-propanoylpropanamide |
InChI |
InChI=1S/C6H11NO2/c1-3-5(8)7-6(9)4-2/h3-4H2,1-2H3,(H,7,8,9) |
Clé InChI |
GOJDSMIXPMMHPO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)



![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)
![5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium](/img/structure/B14161473.png)



![4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14161514.png)

![(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid](/img/structure/B14161521.png)

